molecular formula C6H13NO3 B13174046 Ethyl 2-(aminooxy)butanoate

Ethyl 2-(aminooxy)butanoate

Cat. No.: B13174046
M. Wt: 147.17 g/mol
InChI Key: KXQBVDGBWTVIHU-UHFFFAOYSA-N
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Description

Ethyl 2-(aminooxy)butanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in fruits and flowers

Preparation Methods

Ethyl 2-(aminooxy)butanoate can be synthesized through several methods. One common method involves the nucleophilic acyl substitution of an acid chloride with an alcohol. Another method includes the reaction of carboxylic acids with alcohols in the presence of a catalyst like concentrated sulfuric acid . Industrial production methods often involve the use of enzymatic processes to enhance yield and reduce costs .

Chemical Reactions Analysis

Ethyl 2-(aminooxy)butanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-(aminooxy)butanoate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.

Comparison with Similar Compounds

Biological Activity

Ethyl 2-(aminooxy)butanoate is a compound of significant interest in biochemical research due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its chemical properties, mechanisms of action, and relevant research findings.

This compound is an ester that can undergo various chemical reactions, including:

  • Hydrolysis : The ester can be hydrolyzed into butanoic acid and ethanol under acidic or basic conditions.
  • Reduction : It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Aminolysis : The compound can react with amines to form amides, which are of interest in drug development and organic synthesis.

These reactions make it a versatile reagent in organic chemistry and medicinal chemistry applications .

The primary mechanism of action for this compound involves its interaction with specific enzymes. The aminooxy group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition occurs by preventing substrate binding, thereby disrupting normal catalytic processes .

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory effects on various enzymes, including histone deacetylases (HDACs). In a study evaluating multiple compounds, it was found that derivatives containing the aminooxy moiety showed potent HDAC inhibitory activity, with IC50 values in the micromolar to nanomolar range depending on structural modifications .

Case Studies

  • Histone Deacetylase Inhibition :
    • A series of compounds based on the SAHA scaffold were synthesized, including those with the aminooxy group. These compounds were tested for HDAC inhibitory activity, revealing several candidates with enhanced potency compared to SAHA itself .
  • Functionalized Amino Acids :
    • This compound has been explored as a building block for creating functionalized amino acids that act as inhibitors for GABA transporters. These studies highlight its potential role in modulating neurotransmitter levels in the central nervous system .
  • Synthesis and Characterization :
    • Various synthetic routes have been developed to produce this compound and its derivatives. Characterization techniques such as NMR spectroscopy have been employed to confirm the structures and purity of synthesized compounds .

Applications in Medicine and Industry

This compound is being investigated for several applications:

  • Medicinal Chemistry : Its role as an enzyme inhibitor makes it a candidate for developing therapeutics targeting diseases where enzyme dysregulation is a factor.
  • Organic Synthesis : It serves as a precursor for synthesizing more complex molecules, contributing to advancements in drug development and chemical research.
  • Flavor and Fragrance Industry : Due to its pleasant odor profile, it is also utilized in producing flavors and fragrances .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits HDACs with varying potency
Neurotransmitter ModulationPotential inhibitor for GABA transporters
Organic SynthesisBuilding block for complex organic molecules
Flavor ProductionUsed in flavor and fragrance formulations

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl 2-aminooxybutanoate

InChI

InChI=1S/C6H13NO3/c1-3-5(10-7)6(8)9-4-2/h5H,3-4,7H2,1-2H3

InChI Key

KXQBVDGBWTVIHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)ON

Origin of Product

United States

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